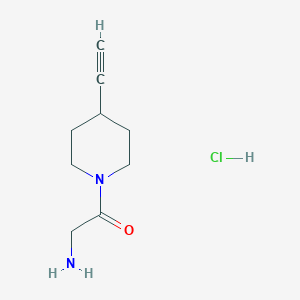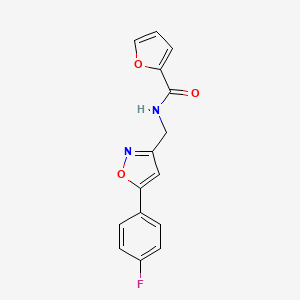
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide” consists of a furan-2-carboxamide group attached to an isoxazole ring via a methylene bridge. The isoxazole ring is further substituted with a 4-fluorophenyl group.Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Applications De Recherche Scientifique
Antiprotozoal Activity
N-((5-(4-Fluorophenyl)Isoxazol-3-yl)Methyl)Furan-2-Carboxamide and its analogues have demonstrated significant antiprotozoal activities. Research has shown these compounds to be effective against Trypanosoma brucei rhodesiense, a causative agent of sleeping sickness, and Plasmodium falciparum, responsible for malaria. Some derivatives exhibited antitrypanosomal IC50 values less than 10 nM, with cytotoxic indices significantly higher than that of furamidine, indicating a strong selective toxicity against the protozoal cells over mammalian cells. Similarly, several compounds were more active against P. falciparum than furamidine, with IC50 values less than 15 nM, suggesting potential as antimalarial agents (Patrick et al., 2007).
Bio-imaging Applications
The compound's derivatives have been explored for bio-imaging applications, particularly in the detection of toxic ions in biological systems. A study demonstrated the development of a phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group, which showed potential for discriminative detection of Cd2+ and CN− ions. This chemosensor exhibited turn-on fluorescence emission for Cd2+, making it a viable tool for bio-imaging in live cells and zebrafish larvae, suggesting the compound's utility in environmental and biological monitoring (Ravichandiran et al., 2020).
Synthesis and Characterization
The structural versatility of N-((5-(4-Fluorophenyl)Isoxazol-3-yl)Methyl)Furan-2-Carboxamide allows for the synthesis of a wide range of derivatives with potential pharmaceutical applications. Studies have detailed the synthesis routes and characterized the resulting compounds, highlighting the compound's role as a precursor in medicinal chemistry. For instance, research on the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines from similar core structures has shown promising antiprotozoal properties, indicating the broad applicability of this compound in developing novel therapeutics (Ismail et al., 2004).
Antimicrobial Properties
Derivatives of N-((5-(4-Fluorophenyl)Isoxazol-3-yl)Methyl)Furan-2-Carboxamide have been evaluated for their antimicrobial properties. Studies have synthesized and tested various analogues for their efficacy against drug-resistant bacteria, such as A. baumannii and K. pneumoniae. Some compounds exhibited significant activity, outperforming commercially available drugs in certain cases. This suggests the compound's potential in addressing the growing concern of antibiotic resistance (Siddiqa et al., 2022).
Orientations Futures
Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a valuable resource for medicinal chemists for the development of clinically viable drugs .
Propriétés
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-11-5-3-10(4-6-11)14-8-12(18-21-14)9-17-15(19)13-2-1-7-20-13/h1-8H,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPKXSOSSUNJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


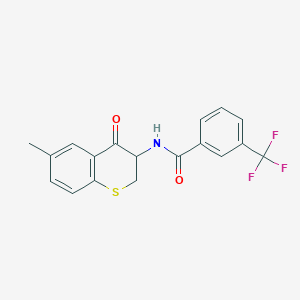

![N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2442101.png)
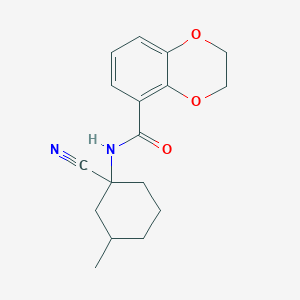
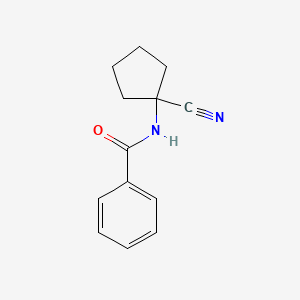
![2-Chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide](/img/structure/B2442110.png)
![4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide](/img/structure/B2442111.png)

![N-Methyl-N-[2-[[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2442113.png)
![N-(4-{[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2442114.png)

![1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2442116.png)
